Enhanced Lipophilicity and Altered Volatility of 2-Ethyl-1,3-dioxolane Compared to Unsubstituted and Methyl Analogs
The 2-ethyl substitution on the dioxolane ring results in a quantifiable increase in lipophilicity and a reduction in vapor pressure relative to the unsubstituted and 2-methyl analogs. This is evidenced by a calculated LogP of 0.592 for 2-ethyl-1,3-dioxolane, compared to -0.37 for 1,3-dioxolane and 0.20 for 2-methyl-1,3-dioxolane . Concurrently, the vapor pressure at 25°C decreases from 70 mmHg (1,3-dioxolane) and ~50 mmHg (2-methyl-1,3-dioxolane) to 26.7 mmHg for the 2-ethyl derivative .
| Evidence Dimension | Lipophilicity (LogP) and Volatility (Vapor Pressure at 25°C) |
|---|---|
| Target Compound Data | LogP: 0.592 (est); Vapor Pressure: 26.7 mmHg |
| Comparator Or Baseline | 1,3-Dioxolane: LogP -0.37, VP ~70 mmHg; 2-Methyl-1,3-dioxolane: LogP ~0.20, VP ~50 mmHg |
| Quantified Difference | LogP increase of ~0.96 and ~0.39 units, respectively; Vapor pressure reduction of ~62% and ~47%, respectively. |
| Conditions | LogP estimated via Crippen's method; Vapor pressure derived from experimental data at 25°C. |
Why This Matters
This difference is critical for selecting a solvent with a defined evaporation rate and partition coefficient, which directly impacts the design of extraction processes, solvent recovery, and formulation of coatings where volatile organic compound (VOC) content is a regulatory concern.
